ヒドロドラスセトロン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

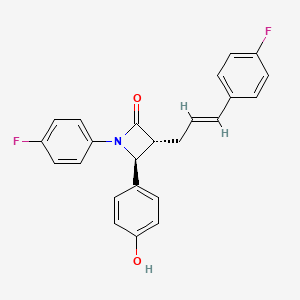

Hydrodolasetron is the major active metabolite of Dolasetron . Dolasetron is an antinauseant and antiemetic agent used in chemotherapy and postoperatively . It is a highly specific and selective serotonin 5-HT3 receptor antagonist .

Synthesis Analysis

Dolasetron is quickly metabolized into Hydrodolasetron . A high-performance liquid chromatographic method coupled with electrospray mass spectrometry was developed for the simultaneous determination of Dolasetron and Hydrodolasetron in human plasma .

Molecular Structure Analysis

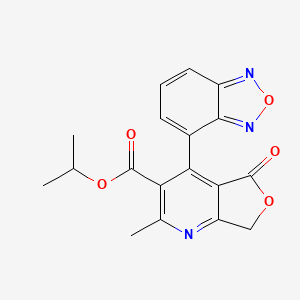

The molecular formula of Hydrodolasetron is C19H22N2O3 .

Chemical Reactions Analysis

Dolasetron is rapidly converted in vivo to its active major metabolite, Hydrodolasetron . This conversion is part of the body’s metabolic processes .

科学的研究の応用

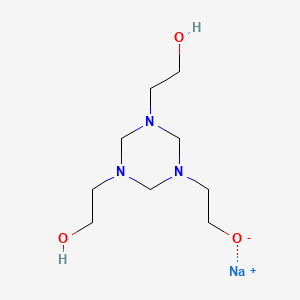

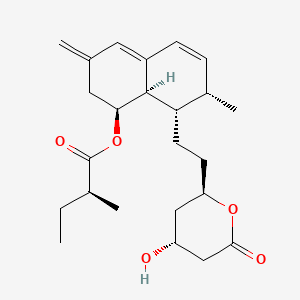

化学療法誘発性悪心・嘔吐(CINV)

ヒドロドラスセトロンは、ドラスセトロンの活性代謝物であり、化学療法誘発性悪心・嘔吐の管理に使用されます {svg_1}. ヒドロドラスセトロンは、急性CINVの予防に有効性が示されています。 1.8 mg/kgの静脈内投与は、高度に催吐性の高いシスプラチンを含む化学療法を受けた患者の約50%において、嘔吐の完全な抑制を達成しました {svg_2}.

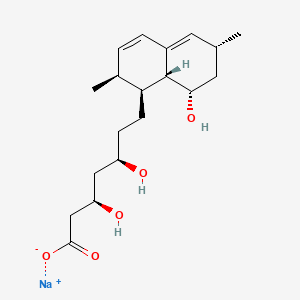

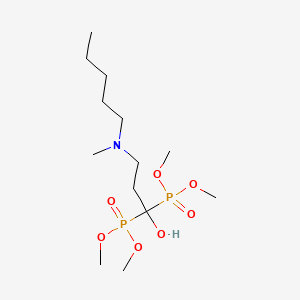

放射線療法誘発性悪心・嘔吐(RINV)

予備的な研究では、ヒドロドラスセトロンが放射線療法誘発性悪心・嘔吐の予防に可能性があることが示されています {svg_3}. RINV予防のための最適な用量を決定するためには、さらなる研究が必要です {svg_4}.

術後悪心・嘔吐(PONV)

ヒドロドラスセトロンは、手術患者の術後悪心・嘔吐の予防に使用されてきました {svg_5}. 静脈内または経口の単回投与は、それぞれ12.5〜100mgおよび25〜200mgの範囲であり、プラセボと比較してPONVの予防に有意に効果的でした {svg_6}.

確立されたPONVの治療

静脈内投与されたヒドロドラスセトロンは、確立されたPONVの治療にも有効でしたが、嘔吐の完全な抑制は患者の40%未満で達成されました {svg_7}.

薬物動態研究

ヒドロドラスセトロンは、薬物動態研究で使用されます。 例えば、シメチジンとリファンピンが経口投与されたドラスセトロンとその活性還元代謝物であるヒドロドラスセトロンの定常状態薬物動態に与える影響を調べる研究が行われました {svg_8}.

サンプル前処理方法

ヒドロドラスセトロンは、HPLC–ESI-MSによるヒト血漿中のドラスセトロンとヒドロドラスセトロンの同時定量のためのサンプル前処理方法の最適化に使用されます {svg_9}. 塩誘起相分離抽出(SIPSE)という新しいサンプル前処理方法が提案され、他の4つの方法と比較されました {svg_10}.

作用機序

Target of Action

Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

Hydrodolasetron acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .

Biochemical Pathways

The primary biochemical pathway affected by Hydrodolasetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Hydrodolasetron disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .

Pharmacokinetics

The pharmacokinetics of Hydrodolasetron involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to Hydrodolasetron . The peak plasma concentrations of Hydrodolasetron occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of Hydrodolasetron, ensuring its effective delivery to its target receptors .

生化学分析

Biochemical Properties

Hydrodolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It has a high affinity for these receptors, approximately 50-fold greater than the parent compound, Dolasetron . The interaction with these receptors is believed to be responsible for its antiemetic activity .

Cellular Effects

Hydrodolasetron exerts its effects on various types of cells, primarily by inhibiting the 5-HT3 receptors present in the gastrointestinal tract and the medullary chemoreceptor zone . This inhibition helps prevent nausea and vomiting, common side effects of chemotherapy and postoperative procedures .

Molecular Mechanism

The molecular mechanism of Hydrodolasetron involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition is believed to be the primary mechanism through which Hydrodolasetron exerts its antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydrodolasetron has been observed to have a rapid onset of action . It is quickly converted in vivo to its active form, and peak plasma concentrations are achieved approximately 0.6 hours after intravenous administration and 1 hour after oral administration .

Metabolic Pathways

Hydrodolasetron is a metabolite of Dolasetron, and its metabolism is believed to be largely dependent on the CYP2D6 isoform system . Genetic polymorphism in the CYP2D6 isoform system can result in alterations in the rates of metabolism of compounds inactivated by this system .

Transport and Distribution

Hydrodolasetron is widely distributed in the body . After administration, it is rapidly converted in vivo to its active form . The distribution of Hydrodolasetron is likely to be similar to that of Dolasetron, given that it is the active metabolite of Dolasetron.

Subcellular Localization

The subcellular localization of Hydrodolasetron is not explicitly documented in the available literature. Given its mechanism of action, it is likely that Hydrodolasetron localizes to areas where 5-HT3 receptors are present, including the gastrointestinal tract and the medullary chemoreceptor zone .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Hydrodolasetron can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-acetylpyridine", "4-chlorobenzaldehyde", "p-toluenesulfonic acid", "palladium on carbon", "sodium borohydride", "hydrogen gas", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: The reaction of 2-acetylpyridine with 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid as a catalyst and methanol as a solvent to form 2-(4-chlorobenzylidene)pyridin-3-one.", "Step 2: The reduction of 2-(4-chlorobenzylidene)pyridin-3-one using sodium borohydride as a reducing agent and methanol as a solvent to form 2-(4-chlorobenzyl)pyridin-3-ol.", "Step 3: The reaction of 2-(4-chlorobenzyl)pyridin-3-ol with acetic acid and palladium on carbon as a catalyst under hydrogen gas to form 2-(4-chlorobenzyl)pyridin-3-amine.", "Step 4: The reaction of 2-(4-chlorobenzyl)pyridin-3-amine with sodium hydroxide and water to form Hydrodolasetron." ] } | |

CAS番号 |

127951-99-9 |

分子式 |

C19H22N2O3 |

分子量 |

326.4 g/mol |

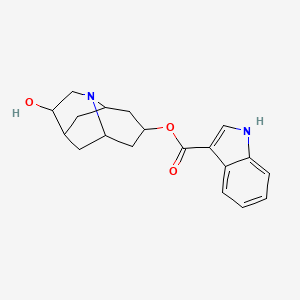

IUPAC名 |

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |

InChIキー |

MLWGAEVSWJXOQJ-NRVGHSGUSA-N |

異性体SMILES |

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

正規SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。